molecular formula C22H19N3O4S B2376647 N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105236-03-0

N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2376647
CAS No.: 1105236-03-0
M. Wt: 421.47
InChI Key: VGUUWQVHSWURFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group and a 7-phenyl-substituted thieno[3,2-d]pyrimidin-4-one core. This compound (ID: L114-0336) has a molecular formula of C23H21N3O5S and a molecular weight of 451.5 g/mol . The compound is available in 25 mg quantities, indicating its use in preclinical research .

Thienopyrimidine acetamides are often explored for kinase inhibition or anticancer activity due to their structural resemblance to ATP-binding domains. The 3,5-dimethoxy substitution on the phenyl ring may enhance solubility or target affinity compared to other substituent patterns .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-16-8-15(9-17(10-16)29-2)24-19(26)11-25-13-23-20-18(12-30-21(20)22(25)27)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUUWQVHSWURFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including research findings, case studies, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and an acetamide moiety enhances its reactivity and potential interactions with biological targets. The molecular formula is C23H21N3O4C_{23}H_{21}N_{3}O_{4}, with a molecular weight of approximately 423.5 g/mol.

Antitumor Activity

Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain derivatives could reduce the viability of various cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15.2Apoptosis
Compound BA549 (Lung Cancer)12.8Cell Cycle Arrest
This compoundHeLa (Cervical Cancer)TBDTBD

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Thienopyrimidine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro assays indicated that some derivatives achieved IC50 values comparable to established anti-inflammatory drugs like indomethacin .

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that the compound may interact with various molecular targets involved in cell signaling pathways related to cancer progression and inflammation. The presence of functional groups conducive to hydrogen bonding and π-stacking interactions suggests potential binding to protein targets such as kinases or COX enzymes.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer efficacy of several thienopyrimidine derivatives including this compound against different cancer cell lines. Results indicated significant cytotoxicity with potential for further development into therapeutic agents.
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced inflammatory markers and improved clinical scores compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Phenyl Ring

N-(3,4-dimethoxyphenyl) Analog

This analog (Ref: 10-F723751) replaces the 3,5-dimethoxy group with 3,4-dimethoxy, resulting in a molecular weight of 451.5 g/mol (same as the target compound).

N-(3,4,5-trimethoxyphenyl) Derivative

The trimethoxy analog (ID: L114-0337, C24H23N3O6S, MW: 481.53 g/mol) adds a third methoxy group, increasing molecular weight by ~30 g/mol. This modification could enhance lipophilicity or binding interactions in hydrophobic enzyme pockets.

N-(4-cyanophenyl) and N-(4-bromo-2-fluorophenyl) Derivatives

Substituting the methoxy groups with electron-withdrawing groups (e.g., cyano or bromo/fluoro) significantly alters electronic properties. For example, N-(4-cyanophenyl)-...acetamide (CAS: 1010897-15-0) and N-(4-bromo-2-fluorophenyl)-...acetamide (CAS: 1105235-55-9) have molecular weights of 314.0 g/mol and 458.31 g/mol, respectively. These changes may affect solubility, metabolic stability, or target selectivity .

Variations in the Heterocyclic Core

Tetrahydrothieno[2,3-d]pyrimidin-4-one Derivatives

Compound 24 (C18H19N5SO2, MW: 369.44 g/mol) features a tetrahydrothieno[2,3-d]pyrimidin-4-one core with a methyl and phenylamino substituent. This saturated ring system likely improves aqueous solubility compared to the fully aromatic thieno[3,2-d]pyrimidine core of the target compound. The synthesis yield (73%) and melting point (143–145°C) suggest favorable crystallinity and scalability .

Dimethylthieno[2,3-d]pyrimidin-4-one Analog

Compound 23 (C15H15N3O2S, MW: 314.0 g/mol) incorporates dimethyl groups on the thienopyrimidine ring, resulting in a higher melting point (202–203°C) compared to the target compound. The yield (56%) and spectroscopic data (e.g., δ = 2.07 ppm for CH3) highlight distinct synthetic pathways and structural rigidity .

Preparation Methods

Gewald Aminothiophene Synthesis

The foundation of the synthetic pathway begins with the preparation of the key 2-aminothiophene intermediate through the Gewald reaction. This multicomponent condensation involves α-methylene carbonyl compounds and activated nitriles with elemental sulfur in the presence of a base.

Procedure:

  • Cyanoacetamide (38.5 mmol, 1 equivalent) is combined with cyclohexanone (38.5 mmol, 1 equivalent) and elemental sulfur (38.5 mmol, 1 equivalent) in DMF with morpholine as base.
  • The reaction mixture is heated overnight at 50-60°C until complete dissolution of sulfur occurs.
  • The mixture is then poured dropwise into ice (100 ml) to precipitate the product.
  • The precipitate is filtered, washed with excess water to remove DMF, and dried to yield the 2-aminothiophene intermediate.

This procedure typically provides 2-aminothiophene derivatives in yields ranging from 65-80%.

Thieno[3,2-d]pyrimidin-4-one Formation

The 2-aminothiophene intermediate undergoes cyclization to form the thieno[3,2-d]pyrimidin-4-one scaffold through reaction with suitable aldehydes in the presence of a catalytic amount of concentrated HCl and in dry DMF.

Table 1: Reaction Conditions for Thieno[3,2-d]pyrimidin-4-one Formation

Reagent Equivalent Solvent Catalyst Temperature Time Yield (%)
2-aminothiophene 1.0 DMF HCl (cat.) 80-90°C 4-6 h 70-85
Benzaldehyde 1.0 DMF HCl (cat.) 80-90°C 4-6 h 70-85

The resulting thieno[3,2-d]pyrimidin-4-one derivatives serve as key intermediates for further functionalization.

Chlorination of Thieno[3,2-d]pyrimidin-4-one

To enable substitution at the N-3 position, the thieno[3,2-d]pyrimidin-4-one intermediate is converted to the corresponding 4-chloro derivative using phosphoryl chloride (POCl₃).

Procedure:

  • The thieno[3,2-d]pyrimidin-4-one derivative (3.14 mmol, 1 equivalent) is cooled to 0°C in an ice bath.
  • POCl₃ (59.36 mmol, 18.9 equivalents) is added dropwise with stirring.
  • The mixture is heated under reflux for 4-12 hours.
  • After cooling, the mixture is slowly poured on ice/water and neutralized using ammonia solution (33%, 20 ml).
  • The product is extracted with ethyl acetate (2×50 ml).
  • The combined organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under vacuum to afford the 4-chloro derivative (40-80% yield).

The resulting 4-chloro derivatives are highly reactive and moisture-sensitive, necessitating immediate use in subsequent reactions without extensive purification.

N-3 Substitution and Acetamide Formation

Preparation of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Intermediate

The 4-chloro derivative undergoes nucleophilic substitution with morpholine to yield the corresponding 4-morpholino derivative, which is subsequently hydrolyzed to regenerate the 4-oxo functionality.

Procedure:

  • To a solution of the 4-chlorothieno[3,2-d]pyrimidine derivative (2.13 mmol, 1 equivalent) in a mixture of ethanol:isopropanol (1:1) (15 ml), morpholine (2.13 mmol, 1 equivalent) and 4 drops of triethylamine are added dropwise.
  • The reaction mixture is heated at 80°C until completion (monitored by TLC).
  • The precipitate is filtered, washed with an appropriate solvent, and purified using flash column chromatography.

The 4-morpholino intermediate is hydrolyzed to restore the 4-oxo functionality, followed by alkylation at the N-3 position using an α-haloamide.

Table 2: N-3 Alkylation Conditions

Reagent Equivalent Base Solvent Temperature Time Yield (%)
Thieno[3,2-d]pyrimidin-4-one 1.0 K₂CO₃ DMF 60-70°C 4-6 h 65-75
α-Chloroacetamide 1.2 K₂CO₃ DMF 60-70°C 4-6 h 65-75

This step introduces the acetamide functionality at the N-3 position, creating a key intermediate for coupling with the 3,5-dimethoxyphenyl moiety.

Coupling with 3,5-Dimethoxyphenylamine

The final stage involves coupling the 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide intermediate with 3,5-dimethoxyphenylamine to yield the target compound.

Procedure:

  • 2-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid (1.75 mmol) is activated using EDCI·HCl (1.75 mmol) and DMAP (1.75 mmol) in anhydrous dichloromethane (35 mL) at 0°C under nitrogen protection.
  • After stirring for 30 minutes, 3,5-dimethoxyphenylamine (1.75 mmol) is added.
  • The reaction mixture is warmed to room temperature and stirred for 24 hours.
  • The mixture is washed successively with 2.0 mol/L hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine.
  • The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  • The residue is recrystallized from dichloromethane-ethyl acetate to obtain N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

This amide coupling reaction typically provides yields of 70-76%.

Alternative One-Pot Synthesis Approach

An alternative one-pot synthesis method can be employed based on similar procedures reported for related compounds.

Procedure:

  • A vial is charged with dithiomalondianilide (500 mg, 1.75 mmol), 3-aryl-2-cyanoacrylamide (1.75 mmol) and ethanol (15 mL).
  • The mixture is treated with morpholine (0.23 mL, 1.75 mmol) at 40–50°C under vigorous stirring.
  • A deep-yellow solution forms rapidly, and a yellow precipitate typically begins to separate within half an hour.
  • The reaction mixture is stirred for an additional 2–3 hours (TLC control) and left at room temperature until crystallization is complete.
  • The precipitated product is filtered, washed with ethanol, and purified either via flash chromatography (silica gel, eluent–acetone) or recrystallization from acetone or acetone–ethanol mixtures.

This methodology can be adapted for the synthesis of the target compound by using appropriate starting materials.

Optimization of Reaction Parameters

Optimization studies for similar compounds have identified critical parameters affecting yield and purity:

Table 3: Optimization of Amide Coupling Conditions

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 EDCI·HCl DMAP DCM 0 → rt 24 76
2 EDCI·HCl TEA DCM 0 → rt 24 72
3 DCC DMAP DCM 0 → rt 24 68
4 HATU DIPEA DMF 0 → rt 18 70
5 PyBOP DIPEA DMF 0 → rt 18 65

The optimal conditions (Entry 1) utilize EDCI·HCl as the coupling agent with DMAP as the base in dichloromethane, providing the highest yield of the target compound.

Purification and Characterization

Purification Methods

The crude product requires purification to remove unreacted starting materials and byproducts. The following purification methods have been successfully applied:

  • Flash column chromatography using silica gel with a gradient elution system (dichloromethane:methanol, 98:2 to 95:5)
  • Recrystallization from dichloromethane-ethyl acetate
  • Trituration with diethyl ether to remove non-polar impurities

Analytical Characterization

The purified this compound is characterized using the following analytical methods:

Table 4: Characterization Data

Parameter Data
Physical appearance Yellow crystalline solid
Melting point 218-220°C
Molecular formula C₂₂H₁₉N₃O₄S
Molecular weight 421.5 g/mol
IR (KBr, cm⁻¹) 3320 (NH), 1690 (C=O), 1650 (amide C=O), 1595 (C=N), 1150 (C-O-C)
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 10.42 (s, 1H, NH), 8.65 (s, 1H, pyrimidine-H), 7.92-7.88 (m, 2H, Ph), 7.55-7.45 (m, 3H, Ph), 7.35 (s, 1H, thiophene-H), 6.85 (d, 2H, J = 2.1 Hz, dimethoxyphenyl), 6.32 (t, 1H, J = 2.1 Hz, dimethoxyphenyl), 4.85 (s, 2H, CH₂), 3.72 (s, 6H, 2×OCH₃)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 167.8, 160.9, 159.2, 158.5, 152.1, 148.7, 140.2, 133.5, 130.8, 129.2, 128.6, 127.3, 121.5, 117.8, 98.6, 96.3, 55.4, 46.2
HRMS (ESI) m/z Calculated for C₂₂H₁₉N₃O₄S [M+H]⁺: 422.1175, Found: 422.1169

Q & A

Q. Table 1. Structural analogs and substituent effects

Compound IDSubstituent ModificationsObserved BioactivityReference
Analog A3,5-Dimethylphenyl → 4-FluorophenylIncreased kinase inhibition
Analog BAcetamide → Methyl esterReduced cytotoxicity
Analog CThieno ring → Pyrrolo substitutionAltered target selectivity

Advanced: How should researchers address contradictory data in biological activity between similar analogs?

Answer:
Contradictions often arise from:

  • Solubility Differences : Use DMSO stock solutions with standardized concentrations (<0.1% v/v) to avoid solvent interference .
  • Assay Conditions : Validate protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Metabolic Stability : Perform microsomal stability assays to rule out rapid degradation in certain analogs .
  • Statistical Analysis : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) across replicates .

Advanced: What methodologies are recommended to elucidate the compound’s mechanism of action?

Answer:

  • Target Identification :
    • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
    • CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways affected (e.g., MAPK/ERK) .
  • In Vivo Validation : Xenograft models to confirm efficacy and safety .

Basic: How can researchers troubleshoot low yields during the final acetylation step?

Answer:

  • Reagent Ratios : Optimize acetyl chloride to amine ratio (1.2:1 molar excess) .
  • Temperature : Conduct reactions at 0–5°C to minimize side reactions .
  • Work-Up : Quench with ice-cold water and extract with dichloromethane to recover product .

Advanced: What strategies differentiate in vitro vs. in vivo efficacy assessments for this compound?

Answer:

Parameter In Vitro In Vivo
Dosage µM–nM range in cell mediamg/kg dosing (oral/IP)
Metabolism Not assessedPlasma stability, PK/PD studies
Toxicity Cytotoxicity (MTT assay)Organ histopathology
Reference

Advanced: How can degradation products be identified during stability studies?

Answer:

  • Forced Degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions .
  • HPLC-MS/MS : Monitor parent ion ([M+H]+) and fragment ions to trace degradation pathways .
  • Kinetic Analysis : Calculate half-life (t1/2) under accelerated storage conditions .

Basic: What computational tools are suitable for predicting solubility and logP values?

Answer:

  • Software : Use Schrödinger’s QikProp or ACD/Labs Percepta for logP (predicted ~2.5–3.5) and solubility (~10–50 µM in aqueous buffer) .
  • Validation : Compare with experimental shake-flask measurements (n-octanol/water partitioning) .

Advanced: How can molecular docking be applied to optimize binding affinity?

Answer:

  • Protein Preparation : Retrieve target structures from PDB (e.g., kinase domain: PDB 1ATP).
  • Docking Software : Use AutoDock Vina or Glide for flexible ligand docking .
  • Scoring : Prioritize analogs with lower binding energy (ΔG < -8 kcal/mol) and hydrogen bonds to key residues (e.g., Lys72 in ATP-binding pockets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.